![molecular formula C10H14N2O4 B12615281 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol CAS No. 918900-39-7](/img/structure/B12615281.png)
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is an organic compound that features both amine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol typically involves the reaction of 4-nitrophenol with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-aminophenol.
Applications De Recherche Scientifique
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-nitrophenol: Similar in structure but with an amino group instead of a hydroxyethyl group.
2-[(2-Hydroxyethyl)(methyl)amino]acetonitrile: Similar in having a hydroxyethyl and methylamino group but with a nitrile group instead of a nitrophenol structure.
Uniqueness
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and an amine group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
918900-39-7 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-[[2-hydroxyethyl(methyl)amino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C10H14N2O4/c1-11(4-5-13)7-8-6-9(12(15)16)2-3-10(8)14/h2-3,6,13-14H,4-5,7H2,1H3 |
Clé InChI |
IMPCKQXUJUWTNT-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


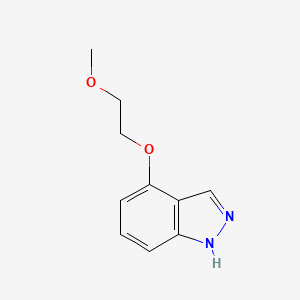

![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
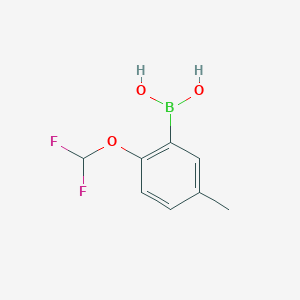
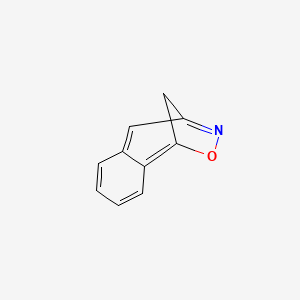
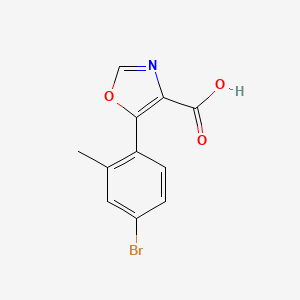

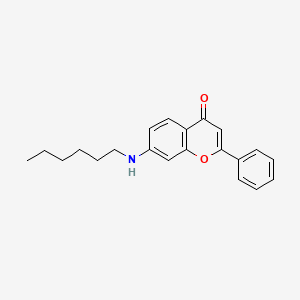
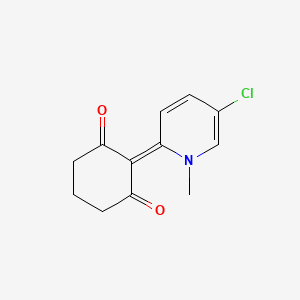
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
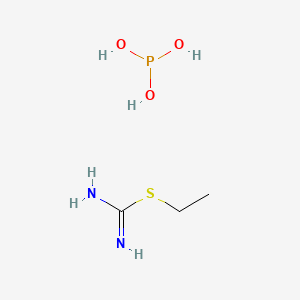
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
